5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-Cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a pyranothiazole moiety, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyranothiazole core. One common approach is the cyclization of appropriate precursors, such as thiohydrazonates, under specific reaction conditions. The reaction may require catalysts, such as nano-eggshell/Ti(IV), to facilitate the formation of the desired product[_{{{CITATION{{{_2{Rapid four-component synthesis of dihydropyrano 2,3-.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. Additionally, it may have antiviral properties, making it useful in the development of new antiviral drugs.
Medicine: In the medical field, this compound has been studied for its potential therapeutic effects. It may be used in the treatment of various diseases, including infections and inflammatory conditions. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and have similar biological activities.
Isoxazole derivatives: These compounds contain the isoxazole ring and are known for their diverse biological properties.
Pyranothiazole derivatives: These compounds combine pyran and thiazole rings and exhibit unique chemical and biological characteristics.
Uniqueness: 5-Cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide stands out due to its specific combination of structural elements, which contribute to its distinct properties and potential applications. Its cyclopropyl group, in particular, adds to its reactivity and stability, making it a valuable compound in various scientific and industrial contexts.
Properties
IUPAC Name |
5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-12(9-5-10(19-16-9)7-1-2-7)15-13-14-8-3-4-18-6-11(8)20-13/h5,7H,1-4,6H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIVEHBXVYZVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=NC4=C(S3)COCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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